N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C11H12ClF2N3. It is known for its unique structure, which includes a pyrazole ring substituted with a benzyl group, a difluoromethyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with difluoromethylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated and purified using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine
- N-benzyl-1-(difluoromethyl)-1H-pyrazol-4-amine
Uniqueness
N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H14ClF2N3 |
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Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-9-11(8-17(16-9)12(13)14)15-7-10-5-3-2-4-6-10;/h2-6,8,12,15H,7H2,1H3;1H |
InChI Key |
NEYGWEYSGSCXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2)C(F)F.Cl |
Origin of Product |
United States |
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